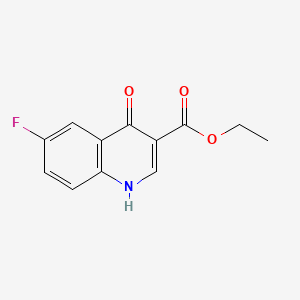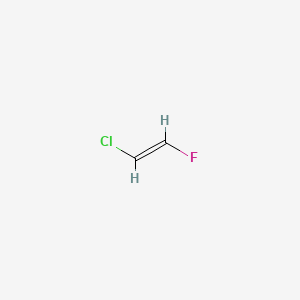
1-氨基蒽醌-2-羧酸
描述
1-Aminoanthraquinone-2-carboxylic acid is a useful research compound. Its molecular formula is C15H9NO4 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Aminoanthraquinone-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39940. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Aminoanthraquinone-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aminoanthraquinone-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蒽醌染料的合成
1-氨基蒽醌:被广泛用于生产各种蒽醌染料 。这些染料以其极端的性质和耐色性而闻名,这在纺织品制造中至关重要。氨基蒽醌,特别是 1-氨基和 1,5-二氨基蒽醌,对可用蒽醌染料的多样性做出了重大贡献。
抗癌药物开发
蒽醌结构构成了各种抗癌药物的核心。 研究一直集中在开发新的基于蒽醌的化合物来对抗耐药性癌症 。1-氨基蒽醌-2-羧酸在此背景下的作用是为合成潜在治疗剂提供支架。
先进合成技术
最近的研究采用连续流动法通过在高温下对 1-硝基蒽醌进行氨解,安全高效地合成 1-氨基蒽醌 。这种方法为各种应用生产高质量的 1-氨基蒽醌提供了一种可控且可扩展的方法。
光化学研究
1-氨基蒽醌也是光化学研究的主题,因为它在光诱导杀病毒和抗肿瘤活性中的作用 。了解此类化合物的光化学行为对于其在光动力疗法和其他利用光的医疗治疗中的应用至关重要。
DNA 相互作用研究
蒽醌,包括 1-氨基蒽醌,因其与 DNA 相互作用的能力而被研究。 它们可以在特定位点切割单链或双链 DNA,这对于设计新型药物和了解 DNA 损伤机制是令人感兴趣的特性 。
动力学行为分析
已对 1-氨基蒽醌在连续流动条件下的合成动力学行为进行了研究,以指导反应器设计并深入了解氨解过程 。这项研究对于优化化学工业的生产过程至关重要。
绿色化学应用
人们一直在努力使用绿色和无催化剂的方法合成 1-氨基蒽醌 。这些方法旨在减少化学品生产对环境的影响,并符合可持续发展的原则。
作用机制
Target of Action
The primary targets of 1-Aminoanthraquinone-2-carboxylic acid are essential cellular proteins . Most of the anthraquinone-based compounds, including 1-Aminoanthraquinone-2-carboxylic acid, inhibit cancer progression by targeting these proteins .
Mode of Action
1-Aminoanthraquinone-2-carboxylic acid interacts with its targets, the essential cellular proteins, resulting in the inhibition of cancer progression . The specific mode of interaction and the resulting changes are currently under investigation.
Biochemical Pathways
1-Aminoanthraquinone-2-carboxylic acid affects various biochemical pathways involved in cancer progression . The compound’s interaction with essential cellular proteins can lead to changes in these pathways, affecting the viability of cancer cells .
Result of Action
The molecular and cellular effects of 1-Aminoanthraquinone-2-carboxylic acid’s action primarily involve the inhibition of cancer progression . By targeting essential cellular proteins, the compound can affect the viability of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Aminoanthraquinone-2-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s activity. For instance, the synthesis of 1-Aminoanthraquinone-2-carboxylic acid has been achieved through the ammonolysis of 1-nitroanthraquinone at high temperatures . .
生化分析
Biochemical Properties
1-Aminoanthraquinone-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to increase the solubility of anthraquinone derivatives in supercritical carbon dioxide . This property is particularly useful in the preparation of anthraquinone dyes and other derivatives. Additionally, 1-Aminoanthraquinone-2-carboxylic acid can bridge platinum nanoparticles on carbon nanotubes, enhancing their efficiency as electrocatalysts .
Cellular Effects
The effects of 1-Aminoanthraquinone-2-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, anthraquinone derivatives, including 1-Aminoanthraquinone-2-carboxylic acid, have demonstrated anticancer properties by targeting essential cellular proteins . These compounds inhibit cancer progression by interacting with key proteins such as kinases, topoisomerases, and matrix metalloproteinases .
Molecular Mechanism
At the molecular level, 1-Aminoanthraquinone-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activation of nuclear factor (NF)-κB and activator protein (AP)-1 pathways by directly suppressing upstream signaling enzymes like interleukin-1 receptor-associated kinase 1 (IRAK1) and spleen tyrosine kinase (Syk) . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Aminoanthraquinone-2-carboxylic acid can change over time. Studies have shown that this compound is relatively stable under standard conditions, but its activity can degrade over prolonged periods . Long-term exposure to 1-Aminoanthraquinone-2-carboxylic acid has been observed to cause sustained inhibition of certain cellular functions, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-Aminoanthraquinone-2-carboxylic acid vary with different dosages in animal models. At lower doses, it exhibits therapeutic benefits, such as anticancer activity, without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-Aminoanthraquinone-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. For instance, it participates in the tricarboxylic acid (TCA) cycle, influencing metabolic flux and metabolite levels . These interactions are crucial for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-Aminoanthraquinone-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
1-Aminoanthraquinone-2-carboxylic acid exhibits specific subcellular localization patterns, which influence its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are critical for its role in cellular processes and therapeutic applications.
属性
IUPAC Name |
1-amino-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKNBFSDCOALQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058866 | |
| Record name | 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-24-6 | |
| Record name | 1-Amino-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 39940 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-carboxyanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Amino-2-carboxyanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOANTHRAQUINONE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413N4ED0PF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

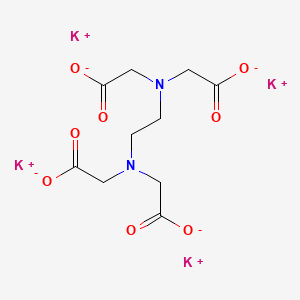

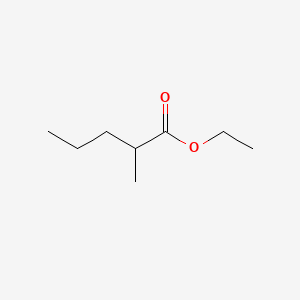
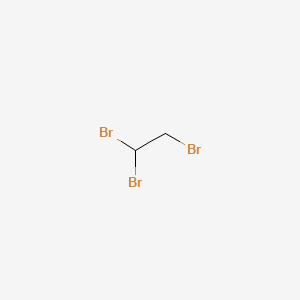
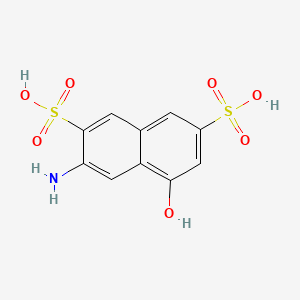
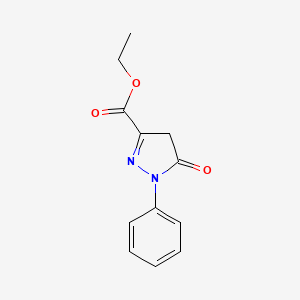
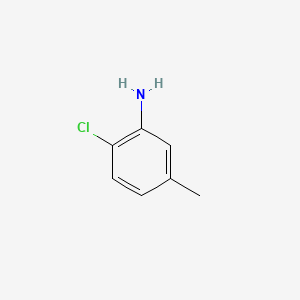
![Benzo[b]naphtho[1,2-d]furan](/img/structure/B1583413.png)

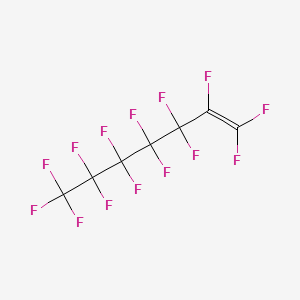
![2-Methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B1583416.png)
